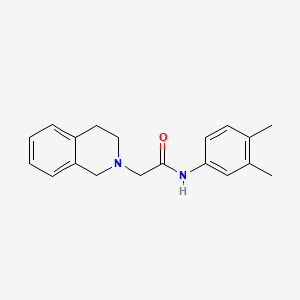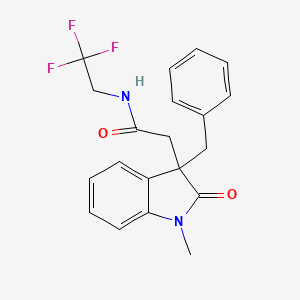![molecular formula C24H25N3O4 B5328148 N-(5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)-2-furamide](/img/structure/B5328148.png)
N-(5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)-2-furamide, commonly known as F-18 Fallypride, is a radiopharmaceutical agent used in positron emission tomography (PET) scans for imaging dopamine D2/D3 receptors in the brain. The imaging of dopamine receptors is essential in the diagnosis and treatment of various neurological disorders such as Parkinson's disease, schizophrenia, and addiction.
Mécanisme D'action
F-18 Fallypride binds to the dopamine D2/D3 receptors in the brain and emits positrons, which are detected by the N-(5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)-2-furamide scanner. The binding of F-18 Fallypride to the dopamine receptors is reversible, and the rate of dissociation is dependent on the concentration of endogenous dopamine in the brain. The this compound imaging with F-18 Fallypride provides a quantitative measure of the density of dopamine receptors in the brain.
Biochemical and Physiological Effects:
F-18 Fallypride is a radiopharmaceutical agent and does not have any biochemical or physiological effects on the body. The agent is rapidly cleared from the body through renal excretion, and the radiation exposure to the patient is minimal.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of F-18 Fallypride in lab experiments is its ability to provide a non-invasive and quantitative measure of the density of dopamine receptors in the brain. The imaging with F-18 Fallypride is also highly sensitive and specific. However, the main limitation of F-18 Fallypride is its short half-life, which limits the time available for imaging. The agent also requires a specialized N-(5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)-2-furamide scanner, which may not be available in all research facilities.
Orientations Futures
The future directions for F-18 Fallypride include the development of new radiopharmaceutical agents that can target other receptors in the brain. The use of F-18 Fallypride in combination with other imaging techniques such as magnetic resonance imaging (MRI) and computed tomography (CT) may also provide a more comprehensive understanding of the neurological disorders. The development of new N-(5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)-2-furamide scanners with higher resolution and sensitivity may also improve the imaging with F-18 Fallypride.
Méthodes De Synthèse
F-18 Fallypride is synthesized using a two-step reaction process. The first step involves the reaction of 2-methyl-5-nitrophenyl isocyanate with 4-methoxyphenylpiperazine to form the intermediate 5-(4-methoxyphenyl)-1-(2-methylphenyl)-1,3,4-oxadiazol-2-yl)piperazine. The second step involves the reaction of the intermediate with furan-2-carboxylic acid to form the final product F-18 Fallypride.
Applications De Recherche Scientifique
F-18 Fallypride has been extensively used in scientific research to study the dopamine D2/D3 receptors in the brain. N-(5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)-2-furamide imaging with F-18 Fallypride has been used to investigate the role of dopamine receptors in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction. The imaging of dopamine receptors has also been used to study the effects of drugs on the brain and to develop new drugs for the treatment of neurological disorders.
Propriétés
IUPAC Name |
N-[5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-methylphenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4/c1-17-5-6-18(16-21(17)25-23(28)22-4-3-15-31-22)24(29)27-13-11-26(12-14-27)19-7-9-20(30-2)10-8-19/h3-10,15-16H,11-14H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDZBCYFPJWGBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(ethoxycarbonyl)phenyl]phosphinic acid](/img/structure/B5328087.png)
![2,4-dimethoxy-6-({4-[(3-methylpyridin-2-yl)methyl]piperazin-1-yl}carbonyl)pyrimidine](/img/structure/B5328095.png)


methanol](/img/structure/B5328116.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B5328126.png)
![(3-{3-[(4-methyl-1-piperazinyl)carbonyl]-1,4'-bipiperidin-1'-yl}-3-oxopropyl)amine dihydrochloride](/img/structure/B5328128.png)
![N-(4-methoxy-2-methylphenyl)-2-[2-(4-morpholinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5328130.png)

![4-[3-methyl-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B5328143.png)
![5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}-N-(tetrahydrofuran-3-ylmethyl)pyridin-2-amine](/img/structure/B5328145.png)

![N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]-2,5-dimethyl-1,3-oxazole-4-carboxamide](/img/structure/B5328159.png)
![N-(5-chloro-2-pyridinyl)-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5328165.png)